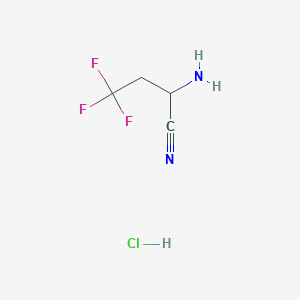
2-(1-Methylcyclobutoxy)acetic acid
Vue d'ensemble
Description
2-(1-Methylcyclobutoxy)acetic acid (2-MCA) is an organic compound that is used in a variety of scientific research applications. It is a cyclic ester of acetic acid and is known for its ability to form stable complexes with metal ions, which makes it an important tool in a variety of organic synthesis and analytical applications. 2-MCA has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Fermentation Process Enhancement
2-(1-Methylcyclobutoxy)acetic acid: can be utilized in the fermentation industry to improve the quality and functionality of acetic acid bacteria (AAB). These bacteria are essential for converting ethanol to acetic acid, which is a key process in vinegar production . The presence of this compound can aid in the selection of functional AAB strains that are tolerant to higher ethanol concentrations and capable of producing bioactive compounds with health benefits.
Antioxidant Activity
This compound may play a role in enhancing the antioxidant activity of certain products. In the context of vinegar production, for instance, the selected AAB strains that are developed in the presence of 2-(1-Methylcyclobutoxy)acetic acid could lead to vinegars with higher antioxidant properties, which are beneficial for health .
Antimicrobial Properties
The research suggests that 2-(1-Methylcyclobutoxy)acetic acid could be involved in the development of AAB strains with strong antibacterial activity against pathogens like Staphylococcus aureus . This application is significant for the food preservation industry, where controlling microbial growth is crucial.
Enzyme Inhibition
In medical research, 2-(1-Methylcyclobutoxy)acetic acid might be used to identify AAB strains with the ability to inhibit enzymes such as angiotensin-converting enzyme (ACE) and α-glucosidase . This has potential implications for the treatment of conditions like hypertension and diabetes.
Catalysis in Organic Synthesis
The compound can serve as a catalyst in organic synthesis reactions, such as the Mizoroki–Heck reaction . This reaction is a method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and polymers.
Antifungal Applications
2-(1-Methylcyclobutoxy)acetic acid: may be used in the synthesis of bases that, upon coordination with palladium, exhibit antifungal activity . This is particularly relevant for the development of new antifungal agents that can be used to treat infections caused by fungi like Candida albicans and Cryptococcus neoformans .
Propriétés
IUPAC Name |
2-(1-methylcyclobutyl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(3-2-4-7)10-5-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXWZSGUZVTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclobutoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)


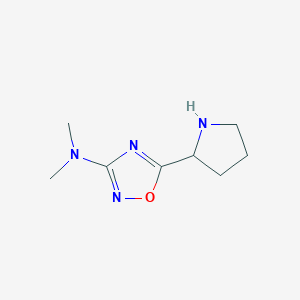
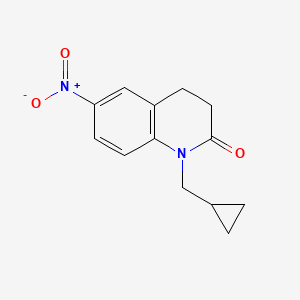
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
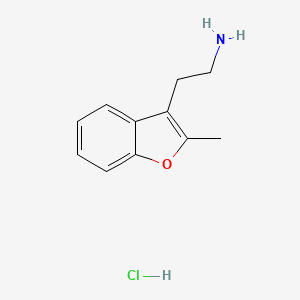
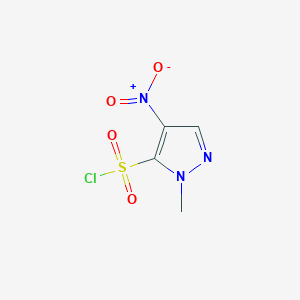
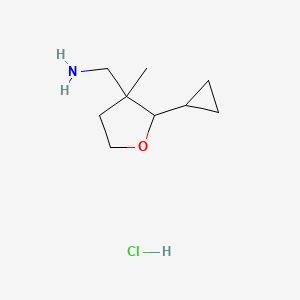
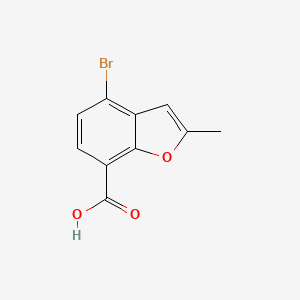
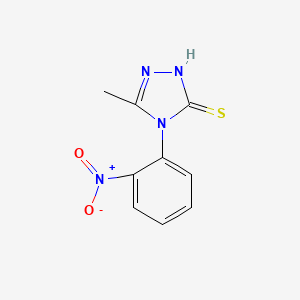
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)
